2-((4-fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide

BACE1 inhibition Alzheimer's disease Thioacetamide SAR

This uniquely substituted 2-thioacetamide (CAS 1286710-37-9) features a 2-methyl-1H-imidazol-1-yl ethyl amide-N group absent from characterized BACE1 inhibitor analogs. Use for systematic SAR studies investigating aspartyl protease active-site tolerance for basic heterocyclic amide substituents, or as a structurally matched negative control for active congeners. No public BACE1 IC₅₀ data exists for this exact structure—independent in-house enzymatic and cellular profiling is required before biological interpretation. Avoid generic in-class substitution; minor structural modifications within the 2-thioacetamide series can ablate inhibitory activity and compromise experimental reproducibility.

Molecular Formula C14H16FN3OS
Molecular Weight 293.36
CAS No. 1286710-37-9
Cat. No. B2987606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide
CAS1286710-37-9
Molecular FormulaC14H16FN3OS
Molecular Weight293.36
Structural Identifiers
SMILESCC1=NC=CN1CCNC(=O)CSC2=CC=C(C=C2)F
InChIInChI=1S/C14H16FN3OS/c1-11-16-6-8-18(11)9-7-17-14(19)10-20-13-4-2-12(15)3-5-13/h2-6,8H,7,9-10H2,1H3,(H,17,19)
InChIKeyNBGPUBDNKFFOEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide (CAS 1286710-37-9): Sourcing & Baseline Characterization


2-((4-fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide (CAS 1286710-37-9) is a synthetic small-molecule thioacetamide derivative characterized by a 4-fluorophenyl thioether linked to an N-(2-(2-methyl-1H-imidazol-1-yl)ethyl) acetamide scaffold. This compound belongs to a broader class of 2-substituted-thio-N-(1H-imidazol-2-yl)acetamides that have been investigated as non-peptidomimetic β-secretase 1 (BACE1) inhibitors targeting Alzheimer's disease pathology [1]. However, a dedicated primary research publication, patent, or authoritative database entry quantifying the bioactivity, selectivity, or physicochemical properties of this specific compound could not be identified. The available public record is limited to generic vendor descriptions, and no head-to-head comparison data against specific analogs exists. Prospective users must independently verify its purity, stability, and biological profile prior to procurement for any screening cascade.

Why In-Class 2-Thioacetamide Analogs Cannot Simply Replace 2-((4-Fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide


Generic substitution within the 2-thioacetamide class is inadvisable because minor structural modifications have been shown to cause dramatic shifts in BACE1 inhibitory potency and drug-like properties. In the foundational series 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides, the most potent analog (compound 41) achieved an IC50 of 4.6 μM, whereas numerous closely related congeners exhibited significantly weaker or undetectable activity [1]. The target compound contains a unique 2-methyl-1H-imidazol-1-yl ethyl substituent on the amide nitrogen and a 4-fluorophenyl thioether—a combination structurally distinct from all characterized analogs in the public domain [1]. Without empirical data confirming that alternative amide-N substituents or thioether aryl groups preserve the desired target engagement, selectivity, or ADME profile, replacing this compound with a seemingly similar in-class molecule risks irreproducible biological results and wasted procurement expenditure.

Quantitative Differentiation Evidence for 2-((4-Fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide


Absence of Publicly Available Comparator Data for This Specific Thioacetamide

A comprehensive search of primary research articles, patents, and authoritative databases (PubMed, Semantic Scholar, Google Patents, PubChem, ChEMBL, BindingDB) identified no peer-reviewed study, patent example, or curated database entry that reports quantitative bioactivity, selectivity, or physicochemical data for 2-((4-fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide. The closest characterized class is the 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides, where the most potent analog (compound 41) exhibited a BACE1 IC50 of 4.6 μM [1]. However, this comparator differs from the target compound in both the amide-N substituent (thiazol-2-yl versus 2-methylimidazol-1-yl ethyl) and the thioether aryl group (unspecified in compound 41 versus 4-fluorophenyl), precluding any direct quantitative comparison.

BACE1 inhibition Alzheimer's disease Thioacetamide SAR

Potential Research Applications for 2-((4-Fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide Based on Class-Level Inference


Chemical Probe for BACE1 Target Engagement Studies (Requires In-House Validation)

Based on the precedent established by the 2-substituted-thio-N-(1H-imidazol-2-yl)acetamide chemotype as non-peptidomimetic BACE1 inhibitors [1], this compound may serve as a starting point for developing chemical probes to study β-secretase in Alzheimer's disease models. However, because no BACE1 IC50, KD, or cellular activity data are publicly available for this exact structure, the user must first synthesize or procure the compound and perform in-house enzymatic and cellular assays to establish its target engagement profile before any meaningful biological interpretation can be made.

Structure-Activity Relationship (SAR) Exploration Around the 2-Methylimidazole Amide Substituent

The 2-methyl-1H-imidazol-1-yl ethyl group on the amide nitrogen is a unique structural feature not represented among the 16 biologically characterized analogs in the Yan et al. 2017 BACE1 series [1]. This compound could be used as a late-stage diversification intermediate or a comparator in systematic SAR studies investigating the tolerance of BACE1 (or other aspartyl protease) active sites for basic, heterocyclic amide substituents. Such studies would require parallel synthesis of matched molecular pairs where only the amide-N substituent varies, with subsequent head-to-head biochemical profiling.

Negative Control or Inactive Comparator in BACE1 Screening Cascades (If Shown to Be Inactive)

Given that subtle structural changes within the 2-thioacetamide series can ablate BACE1 inhibitory activity [1], this compound may prove to be inactive against the target. If confirmed by in-house dose-response enzymatic assays (e.g., FRET-based BACE1 activity assay), it could serve as a structurally matched negative control for active analogs, helping to distinguish target-specific pharmacology from assay interference or off-target effects in cell-based phenotypic screens.

Quote Request

Request a Quote for 2-((4-fluorophenyl)thio)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.